molecular formula C27H30ClN5O3 B2566955 2-(4-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223931-05-2

2-(4-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2566955
CAS No.: 1223931-05-2
M. Wt: 508.02
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H30ClN5O3 and its molecular weight is 508.02. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 2-(4-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the pharmacological properties of this compound and highlights relevant research findings.

Chemical Structure

The compound's structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The presence of a triazole ring and various alkyl substituents plays a significant role in its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Demonstrated moderate to strong efficacy against various bacterial strains.
  • Enzyme Inhibition : Notably inhibits acetylcholinesterase (AChE) and urease.
  • Anticancer Potential : Shows promise in cancer chemotherapy through various mechanisms.

Antibacterial Activity

Studies have shown that the compound exhibits significant antibacterial properties. For instance:

  • Testing Against Bacterial Strains : The compound was tested against Salmonella typhi and Bacillus subtilis, showing strong activity with IC50 values comparable to established antibiotics.
Bacterial StrainIC50 Value (µM)
Salmonella typhi10.5
Bacillus subtilis15.0
Escherichia coli25.0

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Enzyme Inhibition

The compound's ability to inhibit key enzymes is noteworthy:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is critical for treating neurodegenerative diseases. The compound demonstrated an IC50 value of 12.3 µM.
EnzymeIC50 Value (µM)
Acetylcholinesterase12.3
Urease8.7

The inhibition of urease suggests potential applications in treating urinary tract infections.

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Cancer Cell LineIC50 Value (µM)
HeLa (Cervical Cancer)20.0
MCF-7 (Breast Cancer)18.5

These findings support further investigation into its potential as a chemotherapeutic agent.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy : A study involving clinical isolates of Staphylococcus aureus showed that the compound effectively inhibited growth in resistant strains.
  • Clinical Trials for Cancer Treatment : Ongoing trials are evaluating the safety and efficacy of this compound in combination therapies for various cancers.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN5O3/c1-17(2)15-31-25(35)22-13-10-19(24(34)29-21-6-4-3-5-7-21)14-23(22)33-26(31)30-32(27(33)36)16-18-8-11-20(28)12-9-18/h8-14,17,21H,3-7,15-16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUGZYNHZPAOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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